molecular formula C8H10N6O B2466355 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carbohydrazide CAS No. 1004192-91-9

1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carbohydrazide

Cat. No. B2466355
CAS RN: 1004192-91-9
M. Wt: 206.209
InChI Key: DUHOIFPGBWKRPB-UHFFFAOYSA-N
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Description

1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carbohydrazide is a compound that belongs to the pyrazole family . Pyrazoles are a type of heterocyclic compound, characterized by a 5-membered ring with three carbon atoms and two nitrogen atoms .

Scientific Research Applications

Synthesis and Antibacterial Activity

1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carbohydrazide derivatives have been synthesized and evaluated for their antibacterial activities. A study by Roshan, D. Nasareb, and Naqui J. Siddiquia (2016) describes the synthesis of novel pyrazole-based carbohydrazone derivatives, showing that these compounds exhibit good to moderate inhibitory effects against various bacterial strains, compared with standard drugs like Chloramphenicol (Roshan & Siddiquia, 2016).

Leishmanicidal Activities

1H-pyrazole-4-carbohydrazides have been investigated for their leishmanicidal activities. Bernardino et al. (2006) found that certain derivatives of 1H-pyrazole-4-carbohydrazides exhibit significant effectiveness against Leishmania parasites, suggesting potential in developing drugs for leishmaniasis (Bernardino et al., 2006).

Anticancer Potential

Studies have demonstrated the anticancer potential of 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carbohydrazide derivatives. For instance, Lian et al. (2009) synthesized a series of derivatives and found that they have inhibitory effects on the growth of A549 lung cancer cells, with some compounds inducing autophagy in these cells (Lian et al., 2009).

Antioxidant and Antitumor Activities

El Sadek et al. (2014) explored the antioxidant and antitumor activities of new aromatic C-nucleoside derivatives synthesized from carbohydrazide. They found potent antioxidant and antitumor activity in these compounds, demonstrating their potential in medicinal chemistry (El Sadek et al., 2014).

Antimicrobial Evaluation

Novel pyrazole integrated 1,3,4-oxadiazoles synthesized from 1H-pyrazole-4-carbohydrazide have shown potent antimicrobial activity. Ningaiah et al. (2014) reported that these compounds exhibited significant antimicrobial properties, highlighting their potential as antimicrobial agents (Ningaiah et al., 2014).

Mechanism of Action

While the specific mechanism of action for 1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carbohydrazide is not detailed in the available resources, pyrazole compounds are known for their diverse pharmacological effects .

properties

IUPAC Name

1-(pyrazol-1-ylmethyl)pyrazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6O/c9-11-8(15)7-2-5-14(12-7)6-13-4-1-3-10-13/h1-5H,6,9H2,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHOIFPGBWKRPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CN2C=CC(=N2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-pyrazol-1-ylmethyl)-1H-pyrazole-3-carbohydrazide

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